molecular formula C13H16O B3051983 2-Phenyl-1-oxaspiro[2.5]octane CAS No. 37545-92-9

2-Phenyl-1-oxaspiro[2.5]octane

Cat. No. B3051983
Key on ui cas rn: 37545-92-9
M. Wt: 188.26 g/mol
InChI Key: NEVVTFWFRCKGLF-UHFFFAOYSA-N
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Patent
US08252959B2

Procedure details

A mixture of 152 g (1.18 mol) of benzyl chloride, 108 g (1.18 mol) of tetrahydrothiophene and 0.225 L of water is stirred well at 85° C. until a homogeneous clear or slightly turbid single-phase solution of S-benzyltetrahydrothiophenium chloride has been obtained. The solution is cooled to 20° C. and is slowly added dropwise to a reaction mixture consisting of potassium hydroxide solution (prepared from 267 g (4.75 mol) of potassium hydroxide in 0.53 L of ice-water) and 467 g of cyclohexanone (4.75 mol) in 225 g of methanol. After the addition is complete, the reaction mixture is allowed to stand for 10 minutes until the phases have separated; the organic phase is separated off and subjected to fractional distillation. 181 g (80%) of 2-phenyl-1-oxa-spiro[2.5]octane are obtained in the form of a clear colourless oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
0.225 L
Type
solvent
Reaction Step One
Name
S-benzyltetrahydrothiophenium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.53 L
Type
reactant
Reaction Step Three
Quantity
4.75 mol
Type
reactant
Reaction Step Four
Quantity
467 g
Type
reactant
Reaction Step Five
Quantity
225 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S1CCCC1.[Cl-].C([S+]1CCCC1)C1C=CC=CC=1.[OH-].[K+].[C:29]1(=[O:35])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>CO.O>[C:2]1([CH:1]2[C:29]3([CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]3)[O:35]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
108 g
Type
reactant
Smiles
S1CCCC1
Name
Quantity
0.225 L
Type
solvent
Smiles
O
Step Two
Name
S-benzyltetrahydrothiophenium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C1=CC=CC=C1)[S+]1CCCC1
Step Three
Name
Quantity
0.53 L
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
4.75 mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
467 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Six
Name
Quantity
225 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been obtained
ADDITION
Type
ADDITION
Details
is slowly added dropwise to a reaction mixture
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
have separated
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC12CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 181 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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